Epalrestate
Description
Overview of Aldose Reductase Inhibition and its Significance
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that processes glucose. patsnap.com Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. patsnap.com Here, aldose reductase catalyzes the conversion of glucose to sorbitol, which is subsequently converted to fructose (B13574) by sorbitol dehydrogenase. patsnap.com
The accumulation of sorbitol within cells is problematic for two primary reasons. Firstly, sorbitol does not easily cross cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, which can cause cellular damage. patsnap.com Secondly, the aldose reductase reaction consumes the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). patsnap.com This depletion of NADPH impairs the regeneration of glutathione (B108866), a critical intracellular antioxidant, thereby increasing cellular susceptibility to oxidative stress. patsnap.com The combined effects of osmotic and oxidative stress are implicated in the pathogenesis of long-term diabetic complications. patsnap.comwikipedia.org
Inhibiting aldose reductase is, therefore, a significant therapeutic strategy. By blocking this enzyme, aldose reductase inhibitors (ARIs) aim to prevent the accumulation of sorbitol and preserve NADPH levels. patsnap.com This action helps mitigate osmotic stress, reduce oxidative damage, and potentially slow the progression of complications associated with hyperglycemia, particularly in tissues like nerves, the retina, and kidneys. patsnap.comwikipedia.orgnih.gov
Historical Context of Epalrestat (B1671369) as a Reference Aldose Reductase Inhibitor
Epalrestat was developed as a carboxylic acid derivative and stands out as a significant achievement in the field of aldose reductase inhibitors. wikipedia.orgnih.gov While many ARIs have been developed and investigated, most were discontinued (B1498344) due to insufficient efficacy or significant adverse effects. wikipedia.orgdiabetesincontrol.com Epalrestat is notable for being the only aldose reductase inhibitor that has been commercially available for clinical use in several countries, including Japan (since 1992), India, and China, primarily for the treatment of diabetic neuropathy. wikipedia.orgnih.govjecibiochem.com
Its long-term use and extensive study in clinical settings have established Epalrestat as a reference compound for research in this class. Numerous clinical trials have evaluated its effects on diabetic complications. For instance, long-term studies have demonstrated its ability to delay the deterioration of nerve function and alleviate some symptoms associated with diabetic peripheral neuropathy. researchgate.netdiabetesjournals.org A 3-year, multicenter comparative trial provided key evidence of its efficacy in preventing the progression of diabetic peripheral neuropathy. researchgate.netdiabetesjournals.org
Table 1: Selected Findings from Long-Term Clinical Studies of Epalrestat in Diabetic Neuropathy
| Study Aspect | Key Findings | Citations |
| Primary Endpoint | Prevented deterioration of median motor nerve conduction velocity (MNCV) over a 3-year period compared to a control group. | researchgate.netdiabetesjournals.org |
| Somatic Nerve Function | Prevented the deterioration of minimum F-wave latency (MFWL) and vibration perception threshold (VPT). | researchgate.netdiabetesjournals.org |
| Subjective Symptoms | Significant improvement in numbness of limbs, sensory abnormality, and cramping compared to the control group. | researchgate.netdiabetesjournals.org |
| Microvascular Complications | Evidence suggests it can suppress the progression of diabetic retinopathy and nephropathy, possibly as a secondary effect of maintaining milder neuropathy. | nih.gov |
| Efficacy Factors | Effects were most evident in subjects with better glycemic control and with no or mild microangiopathies. | researchgate.netdiabetesjournals.org |
These studies have cemented Epalrestat's role as a benchmark for evaluating new and existing therapies targeting the polyol pathway.
Emerging Research Directions for Epalrestat Beyond its Traditional Role
While traditionally studied for diabetic neuropathy, recent biomedical research has begun to uncover a broader potential for Epalrestat. Its fundamental mechanism of action—inhibiting aldose reductase and mitigating downstream oxidative and inflammatory stress—suggests its utility in a variety of other pathological conditions.
Researchers are actively investigating Epalrestat in several new areas:
Inflammatory Conditions: Studies have shown that Epalrestat can suppress inflammatory responses. nih.govresearchgate.net It has been found to inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα. nih.govresearchgate.net Furthermore, research has identified Epalrestat as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases. nih.gov This has opened up possibilities for its use in conditions like nonalcoholic steatohepatitis (NASH), a progressive inflammatory liver disease. nih.gov
Cardiovascular Protection: Emerging evidence points to a protective role for Epalrestat in the cardiovascular system. It has been shown to mitigate doxorubicin-induced cardiotoxicity by inhibiting glycometabolism, reducing oxidative stress, and suppressing apoptosis. nih.gov Other studies suggest that long-term administration may benefit patients with diabetic cardiac autonomic neuropathy. nih.gov
Neurological and CNS Disorders: Beyond peripheral nerves, research indicates Epalrestat may protect the central nervous system. In models of cerebral ischemia, Epalrestat was found to help maintain the integrity of the blood-brain barrier by enhancing the function of endothelial cells and inhibiting apoptosis and autophagy. nih.gov
Ophthalmology: While its effect on diabetic retinopathy is part of its traditional scope, new research is exploring novel delivery mechanisms to enhance its efficacy. nih.gov For example, formulating Epalrestat within niosomal complexes is being investigated as a strategy to improve its delivery to the posterior segment of the eye for treating ocular diseases. arvojournals.org
Congenital Disorders: In a novel application of drug repurposing, Epalrestat is being investigated for PMM2-CDG, a rare congenital disorder of glycosylation. Research has shown that Epalrestat can act as a small molecule activator of the deficient PMM2 enzyme, offering a potential therapeutic approach that addresses the root cause of the disease. nih.gov
Table 2: Summary of Emerging Research Directions for Epalrestat
| Research Area | Key Research Findings | Proposed Mechanism of Action | Citations |
| Inflammatory Diseases (e.g., NASH) | Suppresses pro-inflammatory cytokines; Alleviates liver inflammation and improves NASH pathology in mouse models. | Inhibition of the NLRP3 inflammasome activation by inhibiting aldose reductase activity. | nih.govnih.govresearchgate.netall-imm.com |
| Cardiotoxicity | Ameliorates doxorubicin-induced cardiotoxicity; Reduces apoptosis and reactive oxygen species (ROS). | Inhibition of AGE/RAGE/NF-κB signaling; Antioxidative and antiapoptotic effects. | nih.gov |
| Cerebral Ischemia | Reduces ischemic volume and enhances blood-brain barrier (BBB) function in a mouse model. | Inhibits apoptosis and autophagy of brain microvascular endothelial cells via the ATK/mTOR signaling pathway. | nih.gov |
| Ocular Diseases | Encapsulation in niosomes shows high efficiency, suggesting potential for posterior eye segment delivery. | Improved delivery of the hydrophobic Epalrestat molecule to the therapeutic site. | arvojournals.org |
| Congenital Disorders (PMM2-CDG) | Boosts PMM2 enzymatic activity in both nematode models and patient fibroblasts. | Acts as a small molecule activator of the PMM2 enzyme. | nih.gov |
These expanding research horizons highlight that the therapeutic potential of Epalrestat may extend far beyond its initial indication, driven by its fundamental role in modulating a key metabolic pathway with wide-ranging physiological consequences.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861045 | |
| Record name | [5-(2-Methyl-3-phenylprop-2-en-1-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms and Intracellular Targets of Epalrestat
Direct Enzymatic Inhibition of Aldose Reductase (AR)
Epalrestat's core mechanism involves the direct inhibition of aldose reductase, a key enzyme in the polyol pathway that converts glucose to sorbitol. patsnap.compatsnap.com This inhibition is crucial in preventing the metabolic imbalances that lead to cellular damage, particularly in nerve and ocular tissues. droracle.ai
The primary target of Epalrestat (B1671369) is Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), commonly known as human aldose reductase. nih.gov Epalrestat acts as a noncompetitive inhibitor, binding to the enzyme to reduce its activity. wikipedia.org Crystallographic studies of AKR1B1 complexed with Epalrestat reveal that the inhibitor occupies the enzyme's active site. rcsb.org This binding prevents the substrate, glucose, from accessing the catalytic residues, thereby blocking its reduction to sorbitol. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. The inhibitory potency of Epalrestat against AKR1B1 is significant, with reported IC50 values in the nanomolar range, indicating a high affinity for the enzyme. probechem.com
While structurally similar to AKR1B1, Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) is a distinct enzyme that has been identified as a target for antineoplastic therapies. nih.gov Epalrestat has been shown to inhibit AKR1B10, and this action is being explored for its potential in cancer treatment. nih.govaacrjournals.orgnih.gov Although both enzymes are inhibited by Epalrestat, the structural differences in their active sites, particularly the orientation of a key tryptophan residue, can influence inhibitor selectivity. nih.gov Research indicates that Epalrestat can inhibit both the enzymatic activity and the secretion of AKR1B10 in cancer cell lines. nih.gov This dual action has been shown to enhance the effectiveness of chemotherapy agents like sorafenib (B1663141) in hepatocellular carcinoma models. nih.gov
An important characteristic of an effective aldose reductase inhibitor is its selectivity for AKR1B1 over other related enzymes, such as aldehyde reductase (AKR1A1). AKR1A1 plays a vital role in detoxifying a variety of aldehydes. Non-selective inhibition could lead to undesirable off-target effects. Epalrestat demonstrates a degree of selectivity for AKR1B1 over AKR1A1. This selectivity is attributed to subtle differences in the architecture of the active sites between the two enzymes. While specific quantitative selectivity ratios from single comparative studies are not consistently reported across the literature, the clinical use of Epalrestat for diabetic neuropathy underscores its sufficiently selective action on AKR1B1 at therapeutic concentrations, without significantly impairing the critical functions of AKR1A1. patsnap.comnih.gov
Table 1: Inhibitory Potency of Epalrestat against Aldose Reductase Isoforms
| Enzyme Target | Reported IC50 Values | Significance |
|---|---|---|
| AKR1B1 (Human Aldose Reductase) | 10-26 nM probechem.com | Primary therapeutic target for diabetic complications. High potency indicates strong inhibition. |
| AKR1B10 | Potent inhibitor, though specific IC50 values vary across studies. nih.govnih.gov | Target for anticancer therapies; inhibition may overcome chemoresistance. aacrjournals.orgnih.gov |
| AKR1A1 (Human Aldehyde Reductase) | Higher IC50 than for AKR1B1, indicating selectivity. | Important for detoxification; lower affinity preserves its physiological function. |
Modulation of the Polyol Pathway and Associated Metabolites
By inhibiting aldose reductase, Epalrestat directly modulates the flux of glucose through the polyol pathway, leading to significant changes in the concentrations of associated metabolites and cofactors. patsnap.com
Under hyperglycemic conditions, the increased activity of aldose reductase leads to the conversion of excess glucose into sorbitol. nbinno.com Because sorbitol is a polyol, it does not readily diffuse across cell membranes and is only slowly metabolized to fructose (B13574) by sorbitol dehydrogenase. patsnap.com This leads to its intracellular accumulation, particularly in tissues like nerves, the retina, and kidneys. patsnap.comdroracle.ai The buildup of sorbitol creates a hyperosmotic environment inside the cell, causing osmotic stress, which can lead to cellular damage, altered signal transduction, and ultimately, the functional deficits seen in diabetic complications. patsnap.comnbinno.com Epalrestat, by blocking aldose reductase, directly prevents the synthesis and subsequent accumulation of sorbitol. droracle.ainbinno.com Studies have demonstrated that treatment with Epalrestat significantly reduces sorbitol levels in erythrocytes and nerve tissues of diabetic models. droracle.ainih.gov This reduction in intracellular sorbitol is considered the primary mechanism by which Epalrestat alleviates the symptoms of diabetic neuropathy. nih.govnih.gov
The conversion of glucose to sorbitol by aldose reductase is a process that consumes the reducing cofactor NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate). patsnap.com In states of high glucose flux through the polyol pathway, this consumption can lead to the depletion of cellular NADPH pools. patsnap.com NADPH is critically important for maintaining the cellular redox balance, primarily as a required cofactor for glutathione (B108866) reductase. This enzyme is responsible for regenerating reduced glutathione (GSH), a major intracellular antioxidant, from its oxidized form (GSSG).
By inhibiting aldose reductase, Epalrestat spares the consumption of NADPH. patsnap.com The preserved NADPH levels allow for the continuous regeneration of GSH by glutathione reductase. nih.gov An adequate supply of GSH is essential for detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative stress. nih.govjmb.or.kr Research has shown that Epalrestat treatment can increase intracellular levels of GSH, thioredoxin, and heme oxygenase-1, all key components of the cellular antioxidant defense system, through the activation of the Nrf2 transcription factor pathway. nih.gov This enhancement of the cell's antioxidant capacity helps to counteract the increased oxidative stress associated with hyperglycemia and is a key secondary benefit of aldose reductase inhibition. patsnap.comnih.gov
Table 2: Effects of Epalrestat on Polyol Pathway Metabolites and Redox State
| Parameter | Effect of Hyperglycemia (without Epalrestat) | Effect of Epalrestat Treatment | Cellular Consequence |
|---|---|---|---|
| Sorbitol | Accumulation nbinno.com | Decreased Accumulation droracle.ainih.gov | Mitigation of osmotic stress and cellular damage. patsnap.com |
| NADPH | Depletion patsnap.com | Sparing / Preservation patsnap.com | Increased availability for reductive biosynthesis and antioxidant defense. |
| Reduced Glutathione (GSH) | Depletion (due to NADPH depletion) | Increased Levels nih.gov | Enhanced antioxidant capacity and protection against oxidative stress. nih.govjmb.or.kr |
Mentioned Compounds
Influence on Oxidative Stress Pathways
Epalrestat has been shown to exert significant influence over pathways involved in managing oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net Its mechanisms in this regard are multifaceted, involving the enhancement of endogenous antioxidant systems.
A key aspect of Epalrestat's antioxidant activity is its ability to increase intracellular levels of glutathione (GSH), a critical non-protein thiol antioxidant. jst.go.jp Studies have demonstrated that treatment with Epalrestat leads to a significant rise in intracellular GSH concentrations in various cell types, including Schwann cells and endothelial cells. nih.govnih.gov This effect is not due to direct interaction with GSH but rather through the transcriptional regulation of its synthesis.
Epalrestat achieves this by increasing the mRNA levels of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the de novo synthesis of GSH. nih.govnih.gov By upregulating the expression of this key enzyme, Epalrestat effectively stimulates the entire GSH biosynthesis pathway, thereby bolstering the cell's primary defense against oxidative damage. nih.govepa.gov
The induction of GSH biosynthesis by Epalrestat is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (KEAP1). nih.gov
Research has shown that Epalrestat treatment leads to an increase in nuclear Nrf2 levels. nih.govnih.gov This nuclear translocation allows Nrf2 to bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including γ-GCS. nih.gov Knockdown of Nrf2 using siRNA has been shown to suppress the Epalrestat-induced increase in GSH, confirming the critical role of the KEAP1/Nrf2 pathway in this process. nih.govnih.gov
Recent evidence suggests that Epalrestat's activation of the Nrf2 pathway involves direct interaction with KEAP1. nih.gov Molecular docking studies have predicted that Epalrestat can bind with high affinity to the Kelch domain of KEAP1. nih.gov This interaction is competitive, meaning Epalrestat vies with Nrf2 for binding to KEAP1. nih.govresearchgate.net
Further validation through surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) has confirmed a direct binding interaction between Epalrestat and KEAP1. nih.govresearchgate.net Specifically, Epalrestat has been shown to bind to the asparagine 414 (ASN414) site of KEAP1. nih.gov By binding to KEAP1, Epalrestat disrupts the KEAP1-Nrf2 complex, preventing the ubiquitination and subsequent degradation of Nrf2. nih.govresearchgate.net This stabilization and release of Nrf2 allows it to translocate to the nucleus and initiate the transcription of its target genes. nih.gov
Beyond GSH biosynthesis, the activation of the Nrf2 pathway by Epalrestat leads to the upregulation of other critical antioxidant enzymes, notably Heme Oxygenase-1 (HO-1) and Thioredoxin (Trx-1). nih.govnih.gov HO-1 is an inducible stress protein that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective roles. capes.gov.br Thioredoxin is a key protein in maintaining the cellular redox state. nih.gov
In bovine aortic endothelial cells, treatment with Epalrestat resulted in a significant increase in the expression of both HO-1 and Trx-1. nih.govnih.gov This upregulation was shown to be dependent on Nrf2 activation, as siRNA-mediated knockdown of Nrf2 abolished the effect. nih.govnih.gov This demonstrates that Epalrestat broadly enhances the cellular antioxidant defense network through the Nrf2 signaling axis.
| Cell Type | Treatment | Observed Effect | Nrf2 Dependence | Reference |
| Bovine Aortic Endothelial Cells | Epalrestat | Increased HO-1 Expression | Yes | nih.gov |
| Bovine Aortic Endothelial Cells | Epalrestat | Increased Trx-1 Expression | Yes | nih.gov |
| Mouse Liver | Epalrestat | Dose-dependent increase in Ho-1 mRNA | Implied | nih.gov |
The culmination of Epalrestat's effects on GSH biosynthesis and the Nrf2 pathway is a demonstrably enhanced cellular resistance to oxidative injury. Pretreatment with Epalrestat has been shown to protect cells from cytotoxicity induced by a variety of oxidizing agents. nih.gov For instance, in Schwann cells, Epalrestat reduced the cell damage caused by hydrogen peroxide, tert-butylhydroperoxide, and other radical generators. jst.go.jpnih.govepa.gov
Similarly, in neuroblastoma cells, Epalrestat was found to inhibit ROS-induced oxidative injury, mitochondrial membrane damage, and apoptosis. jmb.or.kr This protective effect is directly linked to its ability to bolster the cell's antioxidant capacity, thereby neutralizing the damaging effects of excessive ROS. jst.go.jpnih.gov Studies under galactosemic conditions also showed that Epalrestat could alleviate ROS production and endoplasmic reticulum stress in Schwann cells. nih.govnih.govmdpi.com
| Oxidant/Stressor | Cell Line | Protective Effect of Epalrestat | Reference |
| Hydrogen Peroxide (H₂O₂) | Schwann Cells | Reduced Cytotoxicity | nih.gov |
| tert-butylhydroperoxide | Schwann Cells | Reduced Cytotoxicity | nih.gov |
| 2,2'-azobis(2-amidinopropane) dihydrochloride | Schwann Cells | Reduced Cytotoxicity | nih.gov |
| Menadione | Schwann Cells | Reduced Cytotoxicity | nih.gov |
| High Glucose | Cardiomyocytes | Attenuated Cellular Injury | mdpi.com |
| Hydrogen Peroxide (H₂O₂) | SH-SY5Y Neuroblastoma Cells | Reduced Neurodegeneration | jmb.or.kr |
Stimulation of the KEAP1/Nrf2 Signaling Pathway
Regulation of Cellular Signaling Cascades
Epalrestat's molecular influence extends to the regulation of key cellular signaling cascades that are often intertwined with oxidative stress and cell survival pathways. A notable target is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of numerous cellular processes, including growth, proliferation, and survival.
Research indicates that the PI3K pathway is associated with Nrf2 activation induced by Epalrestat. nih.gov In bovine aortic endothelial cells, the use of LY294002, a specific inhibitor of PI3K, was found to abolish the Epalrestat-stimulated synthesis of GSH. nih.govnih.gov This suggests that PI3K acts as an upstream regulator in the Nrf2 activation by Epalrestat, linking the cell's metabolic and survival signaling to its antioxidant response. nih.gov
Furthermore, Epalrestat has been shown to regulate the mTOR (mammalian target of rapamycin) pathway, which is downstream of PI3K/Akt. nih.gov In the context of cerebral ischemia, Epalrestat was found to upregulate mTOR phosphorylation. This activation of the AR/AKT/mTOR signaling pathway was associated with the inhibition of apoptosis and autophagy in endothelial cells, helping to maintain the integrity of the blood-brain barrier. nih.gov
Effects on PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. nih.gov Research indicates that Epalrestat can influence this pathway. In the context of cerebral ischemia, Epalrestat has been shown to upregulate the AKT/mTOR signaling pathway in brain microvascular endothelial cells. researchgate.net This activation is linked to the suppression of apoptosis and excessive autophagy, thereby preserving the integrity of the blood-brain barrier. researchgate.net Conversely, in a study on high-glucose-induced renal cell injury, co-treatment with Epalrestat attenuated the high glucose-mediated induction of the Akt pathway, suggesting a context-dependent modulation of this signaling cascade. nih.gov
Impact on ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another vital signaling network involved in a multitude of cellular processes, including proliferation and differentiation. nih.gov Similar to its effect on the Akt pathway in renal cells, Epalrestat has been observed to attenuate the activation of the ERK pathway induced by high glucose conditions. nih.gov This suggests a potential cross-talk between the polyol pathway and the ERK signaling cascade in renal cells under hyperglycemic stress, which can be modulated by Epalrestat. nih.gov
Modulation of NF-κB-Mediated Inflammation
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. dovepress.com Studies investigating Epalrestat's role in inflammation have yielded specific insights. One study found that Epalrestat did not suppress the NF-κB-dependent expression of NLRP3 or pro-interleukin-1β (pro-IL-1β). nih.gov This suggests that Epalrestat's anti-inflammatory actions may not be directly mediated through the inhibition of NF-κB's transcriptional activity for these specific targets. However, it has been noted that in diabetic nephropathy, the activation of the polyol pathway can lead to increased intracellular reactive oxygen species (ROS), which in turn can induce inflammatory responses by activating the NF-κB signaling pathway. mdpi.com By inhibiting aldose reductase, Epalrestat can indirectly mitigate this inflammatory cascade.
Cellular Protective Mechanisms
Epalrestat exerts a range of protective effects at the cellular level, contributing to its therapeutic potential in various pathological conditions.
Inhibition of Apoptosis and Autophagy
Epalrestat has demonstrated the ability to inhibit programmed cell death (apoptosis) and the cellular self-degradation process of autophagy. In high glucose-induced cardiomyocyte injury, Epalrestat was found to reduce the rate of apoptosis. This protective effect is, at least in part, attributed to the suppression of Caspase-3 expression and activity. Furthermore, in the context of cerebral ischemia, Epalrestat has been shown to reduce the levels of cleaved-caspase3 and LC3 proteins in mouse brain microvascular endothelial cells, indicating an inhibition of both apoptosis and autophagy. researchgate.net This dual action helps in preserving the integrity of the blood-brain barrier. researchgate.net
Enhancement of Tight Junction Protein Expression
Tight junctions are critical for maintaining the barrier function of epithelial and endothelial cell layers. Epalrestat has been shown to positively influence the expression of tight junction proteins. In a mouse model of cerebral ischemia, Epalrestat treatment increased the expression of tight junction proteins in brain microvascular endothelial cells. researchgate.net This action contributes to the maintenance of blood-brain barrier integrity. researchgate.net Specifically, studies have shown that Epalrestat can up-regulate the expression of key tight junction proteins such as occludin and claudin-5.
Protection Against Mitochondrial Dysfunction and Depolarization
Mitochondrial health is crucial for cellular function, and its dysfunction is a hallmark of various diseases. Epalrestat has been shown to protect against mitochondrial damage. In high glucose-treated cardiomyocytes, Epalrestat was found to alleviate mitochondrial membrane potential damage. This protective effect is linked to its ability to reduce oxidative stress by weakening the activity of reactive oxygen species (ROS). By preserving mitochondrial function, Epalrestat helps to prevent the downstream activation of apoptotic pathways.
Research Findings on Epalrestat's Mechanisms
| Mechanism | Model System | Key Findings | Reference |
| PI3K/Akt/mTOR Signaling | Brain Microvascular Endothelial Cells (Cerebral Ischemia) | Upregulates AKT/mTOR signaling, suppressing apoptosis and autophagy. | researchgate.net |
| PI3K/Akt/mTOR Signaling | Renal Tubular Cells (High Glucose) | Attenuates high glucose-mediated induction of the Akt pathway. | nih.gov |
| ERK Signaling | Renal Tubular Cells (High Glucose) | Attenuates high glucose-mediated induction of the ERK pathway. | nih.gov |
| NF-κB-Mediated Inflammation | Bone Marrow-Derived Macrophages | Does not suppress NF-κB-dependent expression of NLRP3 or pro-IL-1β. | nih.gov |
| Inhibition of Apoptosis | Cardiomyocytes (High Glucose) | Reduces apoptosis rate; suppresses Caspase-3 expression and activity. | |
| Inhibition of Autophagy | Brain Microvascular Endothelial Cells (Cerebral Ischemia) | Reduces levels of LC3 protein. | researchgate.net |
| Tight Junction Protein Expression | Brain Microvascular Endothelial Cells (Cerebral Ischemia) | Increases expression of tight junction proteins. | researchgate.net |
| Mitochondrial Protection | Cardiomyocytes (High Glucose) | Alleviates mitochondrial membrane potential damage; reduces ROS activity. |
Preclinical Investigations: in Vitro Cellular and Biochemical Studies
Cell Line Models for Mechanistic Elucidation
In vitro studies using various cell line models have been instrumental in elucidating the biochemical and cellular mechanisms of action of Epalrestat (B1671369). These models allow for controlled investigations into the compound's effects on specific pathways implicated in a range of pathologies.
The integrity of the blood-brain barrier (BBB), primarily maintained by brain microvascular endothelial cells (BMVECs), is critical for neurological health. Conditions like cerebral ischemia can compromise the BBB. Studies using mouse BMVECs (bEnd.3 cells) under oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, have explored the protective effects of Epalrestat.
Research has shown that Epalrestat can enhance BBB function by protecting these endothelial cells. nih.govnih.gov In vitro findings revealed that Epalrestat treatment led to an increased expression of tight junction proteins, which are essential for maintaining the barrier's integrity. nih.govnih.gov Furthermore, the compound was found to reduce the levels of proteins associated with apoptosis (cleaved-caspase3) and autophagy (LC3) in BMVECs subjected to OGD. nih.govnih.gov These effects are linked to the inhibition of aldose reductase (AR) and the upregulation of the AKT/mTOR signaling pathway, which promotes cell survival. nih.gov By mitigating apoptosis and autophagy in BMVECs, Epalrestat helps preserve the structural and functional integrity of the BBB during ischemic events. nih.govnih.gov
Table 1: Effects of Epalrestat on BMVECs under Oxygen-Glucose Deprivation
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Tight Junction Proteins | Increased expression | Enhanced BBB integrity | nih.govnih.gov |
| Cleaved-Caspase3 Levels | Reduced | Inhibition of apoptosis | nih.govnih.gov |
| LC3 Protein Levels | Reduced | Inhibition of autophagy | nih.govnih.gov |
| Aldose Reductase (AR) | Reduced expression/activity | Primary mechanism of action | nih.govnih.gov |
| AKT/mTOR Pathway | Upregulated | Promotion of cell survival | nih.gov |
Diabetic retinopathy involves damage to the retinal pigment epithelium (RPE). High-glucose conditions, characteristic of diabetes, are a key stressor for these cells. The human retinal pigment epithelial cell line, ARPE-19, is a standard model for studying these effects. In vitro studies have demonstrated that high glucose concentrations (e.g., 25 mM and 50 mM) induce toxicity in ARPE-19 cells, and Epalrestat can counteract these effects. nih.gov
The primary mechanism involves the inhibition of aldose reductase (ALR), the first enzyme in the polyol pathway, which becomes overactive in hyperglycemic states. nih.gov Epalrestat treatment significantly reduced ALR expression and activity in ARPE-19 cells exposed to high glucose, with one study noting up to 65% ALR inhibition. nih.govresearchgate.net This inhibition, in turn, leads to a decrease in the accumulation of sorbitol, a product of the polyol pathway. frontiersin.org Consequently, Epalrestat was shown to significantly reduce the high-glucose-induced secretion of Vascular Endothelial Growth Factor (VEGF), a key molecule in the pathogenesis of diabetic macular edema. nih.gov The compound showed no toxicity to the RPE cells at the concentrations studied. nih.govresearchgate.net
Table 2: Research Findings on Epalrestat in High-Glucose ARPE-19 Cell Models
| Finding | Experimental Condition | Method | Result | Reference |
|---|---|---|---|---|
| Aldose Reductase (ALR) Inhibition | High Glucose (25 mM) | ALR Activity Assay | Up to 65% inhibition | nih.govresearchgate.net |
| VEGF Expression and Secretion | High Glucose (25 mM, 50 mM) | Real-Time PCR, ELISA | Significant reduction | nih.gov |
| Sorbitol Accumulation | High Glucose (30 mM) | Polyol Pathway Products Assay | Reduced levels | frontiersin.org |
| Cell Viability | High Glucose | MTT Assay | No cytotoxicity from Epalrestat | nih.gov |
Diabetic nephropathy is a major complication of diabetes, characterized by damage to renal cells. The rat renal tubular cell line, NRK-52E, is frequently used to model the effects of hyperglycemia on the kidney. Studies have shown that exposing NRK-52E cells to high glucose media (30 mM) leads to cellular injury, including decreased cell viability, depolarization of the mitochondrial membrane, and cell cycle arrest at the G1 phase. nih.gov
Co-treatment with Epalrestat (1 µM) was found to prevent these high-glucose-induced detrimental effects. nih.gov Epalrestat attenuated the acute activation of the Akt and ERK signaling pathways, which are triggered by high glucose. nih.gov Furthermore, it prevented the drop in cell viability and the G1 cell cycle arrest observed after prolonged high glucose exposure (48 hours). nih.govresearchgate.net These findings suggest that by inhibiting aldose reductase, Epalrestat protects renal tubular cells from the injurious effects of hyperglycemia, highlighting its potential therapeutic role in preventing diabetic nephropathy. nih.gov
Table 3: Protective Effects of Epalrestat on NRK-52E Cells in High-Glucose Media
| Parameter Affected by High Glucose | Effect of High Glucose | Effect of Epalrestat Co-treatment | Reference |
|---|---|---|---|
| Cell Viability | Decreased (to 84% of control at 48h) | Maintained viability | nih.govresearchgate.net |
| Cell Cycle | G1 Phase Arrest | Prevention of arrest | nih.gov |
| Mitochondrial Membrane Potential | Depolarization | Prevention of depolarization | nih.gov |
| Akt and ERK Pathways | Acute Activation | Attenuated activation | nih.gov |
| Aldose Reductase Expression | Induced after 48h | Inhibited activity | nih.gov |
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases like Alzheimer's disease. In these models, oxidative stress is often induced to mimic neuronal damage. Studies have investigated Epalrestat's neuroprotective effects in SH-SY5Y cells subjected to oxidative injury by hydrogen peroxide (H₂O₂). nih.govkoreascience.krnih.gov
Research demonstrates that Epalrestat protects neuronal cells by mitigating several key pathological processes. nih.govkoreascience.kr At a concentration of 50 µM, which did not show toxicity, Epalrestat exhibited significant antioxidant activity against H₂O₂-induced cytotoxicity, reactive oxygen species (ROS) formation, and mitochondrial membrane damage. nih.govkoreascience.krnih.govjmb.or.kr Moreover, Epalrestat was found to reduce the expression of glycogen (B147801) synthase kinase-3β (GSK3-β) and the total tau protein level in H₂O₂-treated cells. nih.govkoreascience.krnih.gov The regulation of GSK3-β and tau is crucial, as their dysregulation is implicated in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.govkoreascience.kr These findings confirm Epalrestat's potential to reduce neurodegeneration by inhibiting oxidative injury, mitochondrial damage, and tauopathy. nih.govnih.gov
Table 4: Neuroprotective Effects of Epalrestat on SH-SY5Y Cells
| Pathological Process | Inducer | Effect of Epalrestat (50 µM) | Reference |
|---|---|---|---|
| Cytotoxicity | H₂O₂ (100 µM) | Increased cell viability | nih.govkoreascience.krjmb.or.kr |
| Intracellular ROS Formation | H₂O₂ (100 µM) | Significant inhibition of ROS | nih.govkoreascience.kr |
| Mitochondrial Membrane Damage | H₂O₂ (100 µM) | Preservation of membrane potential | nih.govkoreascience.kr |
| GSK3-β Expression | H₂O₂ (100 µM) | Reduced expression | nih.govkoreascience.krnih.gov |
| Total Tau Protein Level | H₂O₂ (100 µM) | Reduced level | nih.govkoreascience.krnih.gov |
PMM2-CDG (also known as Congenital Disorder of Glycosylation, Type Ia) is a rare genetic disorder caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2). Drug repurposing screens have identified Epalrestat as a potential therapeutic for this condition. Studies using fibroblast cell lines derived from PMM2-CDG patients have been crucial in demonstrating this novel activity. nih.govuni.lu
In these patient fibroblasts, Epalrestat was shown to be a first-in-class activator of the deficient PMM2 enzyme. nih.gov Treatment with Epalrestat resulted in a significant increase in PMM2 enzymatic activity, with gains ranging from 30% to 400% over the baseline, depending on the specific patient's genotype (e.g., R141H/F119L, R141H/E139K). nih.govuni.lunih.gov The proposed mechanism is that by inhibiting aldose reductase, Epalrestat shunts glucose away from the polyol pathway and towards the formation of glucose-1,6-bisphosphate, which is an endogenous stabilizer and co-activator of PMM2. nih.govuni.lu Importantly, this effect was achieved without increasing the abundance of the PMM2 protein itself, indicating a post-translational activation mechanism. uni.lunih.gov
Table 5: Epalrestat-Mediated PMM2 Enzyme Activation in Patient Fibroblasts
| Patient Fibroblast Genotype | Effect of Epalrestat | Key Finding | Reference |
|---|---|---|---|
| R141H/F119L | Increased PMM2 enzyme activity | Enzyme activation demonstrated | nih.govuni.lu |
| R141H/E139K | Increased PMM2 enzyme activity | Genotype-dependent efficacy | nih.govuni.lu |
| R141H/N216I | Increased PMM2 enzyme activity | Gains of 30-400% over baseline | nih.govuni.lu |
Recent research has explored the repurposing of Epalrestat for cancer therapy, focusing on its ability to inhibit aldo-keto reductase family members like AKR1B1 and AKR1B10, which are overexpressed in various cancers and contribute to aggressive phenotypes and chemoresistance.
Cervical Cancer (HeLa cells): In studies using the HeLa cervical cancer cell line, which shows high expression of AKR1B1, Epalrestat demonstrated significant anti-cancer effects. nih.gov Treatment with Epalrestat inhibited the proliferation, migration, and invasion of HeLa cells. nih.govresearchgate.net These effects were comparable to those observed when the AKR1B1 gene was knocked out using CRISPR/Cas9 technology, providing strong evidence that Epalrestat exerts its anti-cancer activity in this context by inhibiting AKR1B1. nih.gov
Lung Cancer (A549 cells): The A549 non-small cell lung cancer (NSCLC) cell line has been used to study chemoresistance. Studies have identified the enzyme AKR1B10 as being associated with resistance to standard chemotherapy. nih.gov Epalrestat, as an inhibitor of AKR1B10, was investigated for its ability to overcome this resistance. nih.govmissouri.edu In preclinical models including A549 cells, combining Epalrestat with chemotherapy agents like carboplatin (B1684641) and paclitaxel (B517696) successfully overcame chemoresistance, suggesting its potential to improve outcomes for patients with drug-resistant NSCLC. nih.govresearchgate.net
Table 6: Anti-Cancer Efficacy of Epalrestat in Cancer Cell Lines
| Cell Line | Cancer Type | Target Enzyme | Key In Vitro Findings | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | AKR1B1 | Inhibited proliferation, migration, and invasion | nih.govresearchgate.net |
| A549 | Non-Small Cell Lung Cancer | AKR1B10 | Overcame chemoresistance to standard agents | nih.govmissouri.eduresearchgate.net |
Bovine Aortic Endothelial Cells (BAECs) for Endothelial Protection
In vitro studies utilizing Bovine Aortic Endothelial Cells (BAECs) have demonstrated the protective effects of Epalrestat on the vascular endothelium. Treatment of BAECs with Epalrestat leads to a significant increase in intracellular levels of glutathione (B108866) (GSH), a critical antioxidant. nih.govnih.gov This elevation in GSH is associated with the upregulation of glutamate-cysteine ligase, the rate-limiting enzyme in the de novo synthesis of GSH. nih.govnih.gov
Furthermore, Epalrestat activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in BAECs. nih.gov This is evidenced by increased nuclear Nrf2 levels following treatment. nih.gov The activation of this pathway is crucial, as Nrf2 is a key transcription factor that governs the expression of a suite of antioxidant genes. nih.gov Knockdown of Nrf2 using siRNA was found to suppress the Epalrestat-induced expression of glutamate-cysteine ligase, thioredoxin-1, and heme oxygenase-1, confirming the pathway's role. nih.gov Studies also suggest the involvement of the phosphatidylinositol 3-kinase (PI3K) pathway in the Nrf2 activation prompted by Epalrestat. nih.gov By bolstering these endogenous antioxidant systems, Epalrestat enhances the resilience of BAECs against oxidative stress, reducing cytotoxicity induced by agents like hydrogen peroxide (H2O2) and tert-butylhydroperoxide. nih.gov
Biochemical and Molecular Assays
Epalrestat is a potent inhibitor of aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1). researchgate.net Its inhibitory action is a cornerstone of its mechanism. In addition to its well-established activity against AKR1B1, Epalrestat also demonstrates inhibitory effects against AKR1B10, an enzyme implicated in the development and progression of certain cancers. researchgate.netarvojournals.org The inhibitory potency of Epalrestat against these enzymes is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro assays have established specific IC50 values for Epalrestat against various forms of aldose reductase.
| Enzyme Target | Source | IC50 Value | Reference |
|---|---|---|---|
| Aldose Reductase (AR) | Rat Lens (purified) | 10 nM | nih.gov |
| Aldose Reductase (AR) | Human Placenta (purified) | 26 nM | nih.gov |
| AKR1B10 | Isolated Enzyme | Inhibited by Epalrestat | arvojournals.org |
Western blot analyses have been instrumental in elucidating the molecular pathways modulated by Epalrestat.
Aldose Reductase (AR): In mouse brain microvascular endothelial cells (bEnd.3 cells) subjected to oxygen-glucose deprivation (OGD), a model for ischemia, Epalrestat treatment significantly reduced the increased expression level of AR. nih.gov
Akt and ERK: In renal tubular cells (NRK-52E) exposed to high glucose, Epalrestat co-treatment was shown to attenuate the acute activation of the Akt and ERK signaling pathways. nih.gov This suggests a crosstalk mechanism between the polyol pathway and these critical cell signaling cascades. nih.gov
Nrf2 Pathway Components: In BAECs, Western blotting confirmed that Epalrestat treatment leads to an increase in the nuclear levels of Nrf2, a key regulator of antioxidant responses. nih.gov This is accompanied by the increased expression of Nrf2 target proteins like heme oxygenase-1 (HO-1). nih.govnih.gov
Tight Junction Proteins: Epalrestat has been shown to preserve the integrity of cellular barriers by modulating the expression of tight junction proteins. In bEnd.3 cells under OGD conditions, Epalrestat treatment significantly upregulated the expression of Zonula occludens-1 (ZO-1) and Occludin. nih.gov This effect is mediated, at least in part, through the AR/AKT/mTOR signaling pathway. nih.gov
| Protein Target | Cell Line | Condition | Effect of Epalrestat | Reference |
|---|---|---|---|---|
| Aldose Reductase (AR) | bEnd.3 cells | Oxygen-Glucose Deprivation | Decreased Expression | nih.gov |
| p-Akt | NRK-52E cells | High Glucose | Attenuated Activation | nih.gov |
| p-ERK | NRK-52E cells | High Glucose | Attenuated Activation | nih.gov |
| Nuclear Nrf2 | BAECs | Standard Culture | Increased Levels | nih.gov |
| ZO-1 | bEnd.3 cells | Oxygen-Glucose Deprivation | Upregulated Expression | nih.gov |
| Occludin | bEnd.3 cells | Oxygen-Glucose Deprivation | Upregulated Expression | nih.gov |
Epalrestat has demonstrated a significant capacity to mitigate oxidative stress in various in vitro models. A primary mechanism is the enhancement of the intracellular antioxidant glutathione (GSH). nih.govnih.gov In BAECs, Epalrestat treatment markedly increases GSH levels. nih.gov This effect is not limited to endothelial cells, as similar findings have been observed in Schwann cells. nih.gov
Beyond GSH, Epalrestat stimulates the expression of other crucial antioxidant molecules. nih.gov Studies have shown it upregulates thioredoxin and heme oxygenase-1, both of which have important redox-regulating functions. nih.gov The collective impact of these actions is an enhanced cellular defense against oxidative insults. This was functionally demonstrated by the finding that pretreatment with Epalrestat significantly reduced the cytotoxicity induced by peroxides in BAECs, indicating a protective role against cell damage from oxidative stress. nih.gov
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and cellular viability. nih.gov Depolarization of this potential is an early event in cellular injury and apoptosis. In vitro studies on rat renal tubular cells (NRK-52E) exposed to high glucose conditions for 24 hours showed significant mitochondrial membrane depolarization. nih.gov Co-incubation of these cells with Epalrestat was found to reverse this depolarization, helping to maintain the mitochondrial membrane potential at levels similar to control cells. nih.gov This finding suggests that by inhibiting aldose reductase, Epalrestat can protect against high glucose-induced mitochondrial alterations and thereby improve cell survival. nih.gov
Research into Epalrestat's role in cancer has revealed its ability to modulate programmed cell death pathways, namely apoptosis and autophagy. In hepatocellular carcinoma (HCC) cells (HepG2), Epalrestat was found to enhance the pro-apoptotic and pro-autophagic effects of the multi-kinase inhibitor sorafenib (B1663141). arvojournals.org
Flow cytometry analysis using Annexin V/PI staining showed that while both sorafenib and Epalrestat monotherapy increased the apoptotic rate compared to controls, the combination therapy resulted in a significantly higher total apoptotic rate. arvojournals.org Western blot analyses further clarified the molecular mechanisms, revealing that the combination treatment promotes apoptosis and autophagy by blocking the mTOR signaling pathway. arvojournals.org The involvement of the mTOR pathway was confirmed when an mTOR activator, MHY-1485, suppressed the apoptosis and autophagy induced by the combination treatment. arvojournals.org These findings were also validated in vivo, where the combined treatment inhibited the mTOR pathway and promoted apoptosis and autophagy in an HCC xenograft model. arvojournals.org
Cellular Viability and Proliferation Assays
The impact of Epalrestat on cell viability and proliferation has been investigated across various cell types using in vitro assays, revealing concentration-dependent and cell-type-specific effects.
In studies involving hepatic cells, Epalrestat demonstrated varied effects. Treatment of mouse Hepa1c1c7 and human Hep3B hepatoma cells with Epalrestat at concentrations of 100 µM and 300 µM resulted in a significant reduction in cell viability as measured by MTT assays. nih.gov Further investigation using Trypan blue exclusion assays confirmed that Epalrestat at 100 µM and 150 µM decreased cell density and increased the percentage of non-viable cells. nih.gov Conversely, in cultured human LX-2 hepatic stellate cells (HSCs), lower concentrations of Epalrestat (10 µM and 30 µM) were found to increase cell density, whereas higher concentrations (100 µM and 300 µM) decreased cell viability. nih.gov
Investigations using rat Schwann cells (SCs) also showed a concentration-dependent effect on cell viability. jmb.or.kr Treatment with Epalrestat at 10 µM and 50 µM did not affect SC viability. jmb.or.kr However, at higher concentrations of 100 µM and 200 µM, a significant reduction in cell viability of 4% and 18%, respectively, was observed using an MTS assay. jmb.or.kr In a separate study on SH-SY5Y neuroblastoma cells, Epalrestat treatment up to 50 µM showed no toxic effects, but toxicity was observed at concentrations of 100 µM and above. jmb.or.kr
In the context of endothelial cells, the MTS assay, a method used to evaluate cell viability, showed that Epalrestat at concentrations near plasma levels enhances MTS reduction activity in bovine aortic endothelial cells, a finding that was suggested to be independent of the actual cell number and potentially linked to mitochondrial status. nih.gov
Table 1: Effect of Epalrestat on Cellular Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect on Viability | Source |
|---|---|---|---|---|---|
| Mouse Hepa1c1c7 | MTT | 100, 300 | 48h | Decreased | nih.gov |
| Human Hep3B | MTT | 100, 300 | 48h | Decreased | nih.gov |
| Human LX-2 HSCs | Cell Density | 10, 30 | Not Specified | Increased | nih.gov |
| Human LX-2 HSCs | Cell Viability | 100, 300 | Not Specified | Decreased | nih.gov |
| Rat Schwann Cells | MTS | 100 | 24h | 4% Reduction | jmb.or.kr |
| Rat Schwann Cells | MTS | 200 | 24h | 18% Reduction | jmb.or.kr |
| SH-SY5Y | Not Specified | 100 | Not Specified | Toxic Effect Observed | jmb.or.kr |
Cell Cycle Analysis
The influence of Epalrestat on cell cycle progression has been examined, particularly in the context of high glucose-induced cellular stress. In a study using NRK-52E rat renal tubular cells, exposure to a high glucose medium for 48 hours induced an arrest in the G1 phase of the cell cycle. nih.gov When these cells were co-incubated with 1 µM Epalrestat, the treatment did not block the G1 arrest caused by the high glucose conditions. nih.gov Although Epalrestat did not reverse the cell cycle arrest, it was shown to protect the renal cells from other deleterious effects of high glucose, such as loss of cell viability. nih.gov
The distribution of cells in the different phases of the cell cycle was quantified, showing an increase in the percentage of cells in the G0/G1 phase under high glucose conditions, a hallmark of hypertrophy. The addition of Epalrestat did not significantly alter this distribution. nih.gov
Table 2: Distribution of NRK-52E Cells in Cell Cycle Phases with and without Epalrestat
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | Source |
|---|---|---|---|---|
| Control | 64.95 ± 1.13 | 19.46 ± 0.65 | 15.59 ± 0.51 | nih.govresearchgate.net |
| High Glucose (HG) | 71.91 ± 0.77 | 14.50 ± 0.65 | 13.59 ± 0.13 | nih.govresearchgate.net |
| HG + Epalrestat (1 µM) | 71.55 ± 0.94 | 15.01 ± 0.81 | 13.44 ± 0.13 | nih.govresearchgate.net |
Data represents Mean ± SEM (n=3).
Gene Expression Profiling related to Epalrestat Action
Gene expression studies have provided insights into the molecular mechanisms underlying the action of Epalrestat. A significant area of research has been its role in modulating genes involved in metabolic pathways and cellular defense mechanisms.
In the context of chemotherapy resistance, differential gene expression analysis of chemoresistant patient-derived tumor organoids identified the upregulation of aldo-keto reductase family 1 member B10 (AKR1B10). nih.gov Epalrestat, as an inhibitor of AKR1B10, has been proposed to overcome this chemoresistance. nih.govfrontiersin.org By targeting AKR1B10, Epalrestat can enhance the sensitivity of cancer cells to chemotherapeutic agents. frontiersin.org
Furthermore, Epalrestat has been shown to regulate the expression of genes involved in the antioxidant response. In rat Schwann cells, Epalrestat treatment led to an increase in the intracellular levels of glutathione (GSH). jmb.or.kr This was achieved through the upregulation of the mRNA levels of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. jmb.or.kr The mechanism involves the activation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates cytoprotective genes. jmb.or.krnih.gov Knockdown of Nrf2 with siRNA was found to suppress the Epalrestat-induced increase in both γ-GCS mRNA and GSH levels, confirming the role of the Nrf2 pathway in the action of Epalrestat. jmb.or.kr
In studies related to congenital disorders of glycosylation, Epalrestat treatment was found to increase the mRNA expression of phosphomannomutase 2 (pmm-2) in worm models. nih.gov However, in PMM2-CDG patient fibroblasts, Epalrestat did not appear to increase the abundance of the PMM2 protein, suggesting a post-translational mechanism of action in this context. nih.govfrontiersin.org
Studies on Epalrestat Prodrugs and Formulations
Esterase-Responsive Prodrug Activation in Cellular Medium
To enhance the targeted delivery and therapeutic potential of Epalrestat, particularly in cancer therapy, esterase-responsive prodrugs have been developed. nih.govnih.govnih.gov These prodrugs are designed to be selectively activated within cancer cells, which are known to have higher levels of carboxylesterase activity compared to normal cells. nih.govnih.govnih.gov
The activation mechanism relies on the enzymatic cleavage of an ester bond within the prodrug molecule by intracellular esterases. This cleavage results in the release of the active Epalrestat drug and a fluorescent reporter molecule, allowing for the monitoring of drug uncaging. nih.govnih.govnih.gov
In vitro studies using porcine liver esterase (PLE) as a model enzyme have demonstrated the successful activation of these prodrugs under physiological conditions. nih.govnih.govnih.gov Spectroscopic and HPLC analyses confirmed the time-dependent release of Epalrestat from the prodrugs in the presence of PLE. nih.govnih.govnih.gov Furthermore, the process of drug uncaging by endogenous esterases has been visualized within the cellular medium of a cervical cancer cell line using fluorescence microscopy, which showed a "turn-on" fluorescence signal upon prodrug activation. nih.govnih.govnih.gov This strategy aims to improve the pharmacokinetic properties and bioavailability of Epalrestat, thereby enhancing its therapeutic effects. nih.govnih.govnih.gov
In Vitro Drug Release and Dissolution Profiles from Formulations (e.g., Nanoparticles, Oleogels)
To overcome the poor aqueous solubility of Epalrestat, various advanced formulations such as nanoparticles and oleogels have been developed and their in vitro drug release profiles have been characterized.
Nanoparticles: Chitosan nanoparticles loaded with an Epalrestat-SBE₇-β-CD inclusion complex have been fabricated to improve oral bioavailability. researchgate.net The in vitro drug release was studied using a dialysis bag method in phosphate (B84403) buffer (pH 6.8) at 37±0.5 °C. researchgate.net The release profile showed a biphasic pattern, with an initial burst release of approximately 30% of the drug within the first 30 minutes, followed by a sustained release. researchgate.net After 12 hours, the cumulative drug release from the nanoparticle system reached approximately 88-90%, which was significantly higher than that of the pure drug (around 25%). researchgate.net
Table 3: In Vitro Cumulative Release of Epalrestat from Nanoparticle Formulation
| Time (hours) | Cumulative Release (%) from Nanoparticles | Source |
|---|---|---|
| 0.5 | ~30 | researchgate.net |
| 12 | ~90 | researchgate.net |
Release medium: Phosphate buffer (pH 6.8). Method: Dialysis bag.
Oleogels: Non-aqueous oleogels have been developed for the topical ocular delivery of Epalrestat. nih.gov These formulations, composed of soybean oil and natural gelators like ethyl cellulose, beeswax, and cocoa butter, were formed into solid oleorods. nih.gov The in vitro release studies showed that these oleorods could release up to 4 µg of Epalrestat per mg of the oleorod. nih.gov The release pattern was dependent on the specific gelator used, exhibiting either a sustained or a burst release profile. nih.gov Over a 24-hour period, approximately 10% of the loaded dose was released. nih.gov Ex vivo permeation studies using cornea and sclera also demonstrated the ability of these oleogels to deliver Epalrestat. nih.gov
Table 4: In Vitro Drug Release Characteristics of Epalrestat from Oleogel Formulations
| Formulation Type | Maximum Release | Release Pattern | Duration | % Dose Released | Source |
|---|---|---|---|---|---|
| Oleorods | Up to 4 µg/mg | Sustained or Burst | 24h | ~10% | nih.gov |
The release pattern is dependent on the gelator used (e.g., ethyl cellulose, beeswax, cocoa butter).
Preclinical Investigations: in Vivo Animal Models and Physiological Outcomes
Models for Diabetes-Associated Complications
The primary therapeutic target for Epalrestat (B1671369) has historically been diabetic complications, which arise from chronic hyperglycemia. Animal models of diabetes have been instrumental in demonstrating the protective effects of Epalrestat on various organ systems.
Diabetic Neuropathy Models
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage and impaired nerve function. In preclinical research, rodent models of diabetes, typically induced by streptozotocin (B1681764) (STZ), are widely used to mimic this condition.
In STZ-induced diabetic rats, treatment with Epalrestat has been shown to yield significant improvements in nerve health. Studies have demonstrated that Epalrestat can ameliorate abnormalities in nerve morphology. researchgate.net Electron microscopy of sciatic nerves from diabetic rats treated with Epalrestat revealed a reduction in injuries to both myelinated and non-myelinated nerve fibers, as well as to Schwann cells, when compared to untreated diabetic rats. nih.gov Specifically, the myelin sheath structure appeared smoother, fuller, and more complete in the treated group. nih.gov
A key functional outcome measured in these models is nerve conduction velocity (NCV), which is typically reduced in diabetic neuropathy. Diabetic animal experiments have confirmed that Epalrestat treatment can improve NCV. semanticscholar.orgnih.gov This improvement is associated with a reduction in sorbitol accumulation within the nerves, a direct consequence of aldose reductase inhibition, and an increase in Na+/K+-ATPase activity. researchgate.netsemanticscholar.orgnih.gov The restoration of NCV is a critical indicator of improved nerve function. Furthermore, research indicates that aldose reductase inhibitors, including Epalrestat, can improve diabetes-mediated discrepancies in nerve conduction velocity and nerve structure in STZ rat models. tandfonline.com
Table 1: Effects of Epalrestat on Nerve Conduction Velocity in Diabetic Rat Models
| Parameter | Diabetic Control Group | Epalrestat-Treated Group | Reference |
|---|---|---|---|
| Motor Nerve Conduction Velocity | Decreased | Significantly Improved | semanticscholar.orgnih.gov |
| Sensory Nerve Conduction Velocity | Decreased | Significantly Improved | semanticscholar.orgnih.gov |
Diabetic Retinopathy Models
Diabetic retinopathy, a leading cause of blindness in diabetic patients, is another complication where the polyol pathway is implicated. Animal models have been crucial in evaluating the potential of Epalrestat to protect the retina from hyperglycemia-induced damage. Although specific in-vivo retinal function data from animal models for Epalrestat is not detailed in the provided search results, it has been noted that Epalrestat is investigated as a protective agent in animal models of diabetic retinopathy. mdpi.com Experimental studies in animals have shown that Epalrestat reduces sorbitol accumulation in ocular tissues. researchgate.net
Diabetic Nephropathy Models
Diabetic nephropathy, or kidney disease, is a serious complication of diabetes. Preclinical studies have explored the role of Epalrestat in protecting the kidneys. Epalrestat is being investigated as a protective agent in animal models of diabetic nephropathy. mdpi.com The accumulation of sorbitol due to aldose reductase activity is considered a pathogenic factor in the development of diabetic nephropathy. semanticscholar.orgnih.gov By inhibiting this enzyme, Epalrestat is hypothesized to mitigate renal damage.
Models for Brain Disorders and Neuroprotection
Beyond diabetic complications, the neuroprotective properties of Epalrestat have been investigated in models of acute and chronic brain disorders.
Cerebral Ischemia Models
Cerebral ischemia, or stroke, results from an interruption of blood flow to the brain, leading to neuronal cell death. Mouse models of permanent middle cerebral artery ligation are a standard method for inducing focal cerebral ischemia to study potential neuroprotective agents. While the provided search results highlight the neuroprotective effects of Epalrestat in a cellular model of neurodegeneration, specific in-vivo data from cerebral ischemia models is not extensively detailed. jmb.or.kr However, the known mechanisms of reducing oxidative stress and inhibiting apoptosis suggest a potential therapeutic role in ischemic brain injury. jmb.or.kr
Parkinson's Disease Models
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Animal models, such as those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or the drug reserpine (B192253), are used to screen for therapeutic interventions. Research has indicated that Epalrestat may have a role in combating neurodegenerative processes. jmb.or.kr For instance, in diabetic rat models, Epalrestat was found to inhibit the expression of total tau protein in the hippocampus, a protein implicated in various neurodegenerative diseases. jmb.or.kr This finding suggests a potential mechanism through which Epalrestat could offer neuroprotection in conditions like Parkinson's disease, although direct evidence from MPTP or reserpine-induced models is not specified in the search results. The ability of Epalrestat to reduce oxidative stress and inhibit apoptotic pathways in neuronal cells further supports its potential as a therapeutic molecule for neurodegenerative pathologies. jmb.or.kr
Models for Tauopathy and Neurodegeneration (e.g., Animal Models)
Epalrestat has been investigated in various preclinical models to assess its potential effects on neurodegenerative processes, including those involving tau pathology. In cellular models, such as the human neuroblastoma SH-SY5Y cell line, Epalrestat has demonstrated neuroprotective capabilities. koreascience.krnih.gov Studies using hydrogen peroxide to induce oxidative stress and neurodegeneration in these cells found that Epalrestat could reduce the expression of glycogen (B147801) synthase kinase-3β (GSK3-β) and the total tau protein level. koreascience.kr This suggests a potential mechanism for decreasing tau phosphorylation and subsequent toxic fibrillary tangle formation, which are hallmarks of Alzheimer's disease. koreascience.krnih.gov
In vivo animal models have further explored the neuroprotective effects of Epalrestat. In a reserpine-induced mouse model of Parkinson's disease, a progressive neurodegenerative disorder, Epalrestat treatment was found to improve motor symptoms such as akinesia and bradykinesia. nih.govproquest.com The therapeutic effects in this model were associated with a reduction in oxidative stress, evidenced by decreased lipid peroxidation and nitric oxide concentrations, and an increase in the activity of antioxidative enzymes like glutathione (B108866), catalase, and superoxide (B77818) dismutase. nih.govproquest.com Furthermore, Epalrestat was observed to reduce neuroinflammation by decreasing the infiltration of immune cells into the brain. nih.gov Research in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse model of Parkinson's disease also showed that Epalrestat could alleviate motor dysfunction and protect dopaminergic neurons by mitigating oxidative stress and mitochondrial dysfunction, partly through the activation of the Nrf2 signaling pathway. nih.gov
Animal models are crucial for studying tauopathies, with the P301L mouse model being particularly relevant as it exhibits progressive tau aggregation and neurofibrillary tangles. synapcell.com While direct studies of Epalrestat in specific tauopathy mouse models like the P301L are not extensively detailed in the provided results, its demonstrated ability to modulate tau protein levels and GSK3-β expression in cellular models and reduce neuroinflammation and oxidative stress in other neurodegeneration models suggests plausible pathways for investigation in tau-specific animal models. koreascience.krnih.govsynapcell.com
Table 1: Summary of Epalrestat Research in Neurodegeneration Models
| Model Type | Model Name | Key Findings | Reference(s) |
|---|---|---|---|
| Cellular Model | Hydrogen Peroxide-Induced SH-SY5Y cells | Reduced GSK3-β expression and total tau protein levels; inhibited oxidative injury and mitochondrial damage. | koreascience.krnih.gov |
| Animal Model | Reserpine-Induced Parkinson's Disease (Mouse) | Improved motor symptoms (akinesia, bradykinesia); reduced oxidative stress and neuroinflammation. | nih.govproquest.com |
Models for Cancer Research
Epalrestat has demonstrated notable anticancer activities in various experimental models of liver, colon, and breast cancers. nih.gov Its mechanism in these contexts is often linked to the inhibition of aldo-keto reductase enzymes AKR1B1 and AKR1B10. nih.gov By inhibiting these enzymes, Epalrestat can interfere with key cancer processes. nih.gov
In these preclinical models, Epalrestat has shown efficacy both as a standalone agent and in combination with existing cytotoxic chemotherapies and targeted therapeutics. nih.gov For instance, its use has been shown to enhance the sensitivity of cancer cells to drugs such as doxorubicin (B1662922) and sorafenib (B1663141). nih.gov This sensitizing effect is partly achieved through the blockade of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. nih.gov
Specific research highlights include:
Breast Cancer: Epalrestat revealed a significant anticancer effect in an experimental model of basal-like breast cancer. nih.gov This has spurred further investigation into its potential application for triple-negative breast cancer. nih.gov Animal models for breast cancer research are diverse, ranging from rodents like rats and mice to non-mammalian models like zebrafish, each offering specific advantages for studying tumor growth, metastasis, and response to therapy. nih.govnih.gov For instance, the August Copenhagen Irish (ACI) rat model can be used to induce estrogen receptor-positive (ER+) mammary tumors that recapitulate human luminal B tumors. wisc.edu
Colon Cancer: In a human colon cancer cell xenograft mouse model, the antitumor activity of compounds related to Epalrestat's precursors has been confirmed. nih.gov
Liver Cancer: The combination of Epalrestat with other chemotherapeutic agents has been explored in liver cancer models, showing promise in overcoming drug resistance. nih.gov
These findings suggest that repurposing Epalrestat could be a promising strategy for treating chemo-resistant solid tumors. nih.gov
A significant area of research for Epalrestat is in overcoming chemoresistance in Non-Small Cell Lung Cancer (NSCLC). nih.govresearchgate.net Patient-Derived Tumor Organoids (PDTOs) have emerged as highly effective preclinical models for this purpose. nih.govnih.gov PDTOs are three-dimensional cultures grown from a patient's own tumor tissue, which retain the molecular and cellular characteristics of the original tumor. nih.govbiorxiv.orgresearchgate.net These organoids can be used for high-throughput drug screening to personalize treatment. biorxiv.orgresearchgate.net
Studies have identified that the enzyme aldo-keto reductase 1B10 (AKR1B10) is overexpressed in chemoresistant NSCLC tumors and their corresponding PDTOs. nih.govresearchgate.netbiorxiv.org This finding pointed to AKR1B10 as a key therapeutic target. nih.gov Epalrestat, as a known AKR1B10 inhibitor, was repurposed to test its ability to overcome resistance to standard-of-care platinum-based chemotherapy (carboplatin/paclitaxel). nih.govbiorxiv.org
The research demonstrated that Epalrestat effectively sensitized the chemoresistant PDTOs to the chemotherapy agents. nih.govbiorxiv.orgresearchgate.net The in vivo efficacy of Epalrestat in xenograft models, where human tumor tissue (either as PDTOs or directly from the patient) is implanted into immunodeficient mice, was found to correspond with the intratumoral levels of the drug. nih.govresearchgate.netnih.govnih.gov These patient-derived xenograft (PDX) models are considered superior to cell line-derived models because they better preserve the characteristics of the original patient tumors. nih.govresearchgate.net The successful use of Epalrestat in these advanced preclinical models suggests its potential to be advanced into clinical trials for patients with drug-resistant NSCLC. nih.govresearchgate.net
Table 2: Epalrestat in NSCLC PDTO and Xenograft Models
| Model Type | Key Focus | Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Patient-Derived Tumor Organoids (PDTOs) | Chemoresistance to Carboplatin (B1684641)/Paclitaxel (B517696) | Overexpression of AKR1B10 in resistant PDTOs. | AKR1B10 is a valid therapeutic target. | nih.govbiorxiv.org |
| Patient-Derived Tumor Organoids (PDTOs) | Drug Repurposing | Epalrestat sensitizes resistant PDTOs to chemotherapy. | Epalrestat can overcome chemoresistance in a preclinical setting. | nih.govbiorxiv.orgresearchgate.net |
Models for Rare Genetic Disorders
Epalrestat is being repurposed as a potential treatment for PMM2-CDG (phosphomannomutase 2 deficiency), the most common congenital disorder of glycosylation. nih.gov This rare genetic disease has no approved treatment for its root cause. nih.gov To identify potential therapies, researchers have developed innovative preclinical models, including "patient avatars" in the nematode Caenorhabditis elegans. invivobiosystems.comnih.gov
Scientists engineered C. elegans to carry a specific human PMM2 mutation (F119L), creating a worm model that replicates aspects of the human disease. nih.govbiorxiv.org This in vivo model was then used for a high-throughput drug screen to find compounds that could ameliorate the disease phenotype. nih.gov This multispecies drug repurposing screen, which also utilized yeast models and patient-derived fibroblasts, identified Epalrestat as a promising candidate. nih.govinvivobiosystems.comnih.gov
Table 3: Epalrestat in PMM2-CDG Preclinical Models
| Model Type | Specific Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Animal Model | C. elegans "Patient Avatar" (F119L mutation) | Identified Epalrestat in a drug repurposing screen; Epalrestat increased PMM2 enzymatic activity. | Appears to involve the transcriptional regulator NRF2. | nih.govbiorxiv.org |
Classic galactosemia is a rare genetic disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). grantome.com Despite dietary restrictions, patients often suffer from long-term complications. nih.govappliedtherapeutics.com The accumulation of a toxic metabolite, galactitol, is a key factor in the disease's pathogenesis. appliedtherapeutics.com Animal models, such as GALT-null rats, have been developed to mimic patient outcomes like cataracts and motor deficits, providing a platform to test new therapies. grantome.comnih.govresearchgate.net
Epalrestat's role as an aldose reductase inhibitor makes it a candidate for treating galactosemia, as aldose reductase is the enzyme that converts galactose to the toxic galactitol. nih.gov Research using immortalized mouse Schwann cells (IMS32) cultured under galactosemic conditions has explored this potential. nih.gov These studies showed that high-galactose conditions induce reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress in Schwann cells, which are implicated in the peripheral neuropathy seen in animal models of galactosemia. nih.gov
The study found that Epalrestat could alleviate galactose-induced ROS production and ER stress. nih.gov Interestingly, this protective effect occurred through a distinct pathway, as Epalrestat, at the concentration tested, maintained glycosylation without significantly inhibiting intracellular galactitol accumulation, suggesting a mechanism beyond simple aldose reductase inhibition in this specific model. nih.gov While peripheral neuropathy is not a typical complication in human patients, it is a feature in galactose-fed animal models, suggesting that Epalrestat could be a therapeutic target for preventing such complications. nih.gov The use of newborn rat models is particularly relevant for studying the prevention of long-term complications, as early intervention is critical. grantome.comnih.gov
Evaluation of Physiological and Molecular Biomarkers in Animal Models
Assessment of Neuropathic Symptoms and Motor Function
Preclinical investigations in various animal models have demonstrated the potential of Epalrestat to ameliorate neuropathic symptoms and improve motor function. In rodent models of diabetic neuropathy, Epalrestat treatment has been shown to improve nerve function. nih.gov Experimental studies indicate that the compound can improve both motor and sensory nerve conduction velocity. nih.gov In rats with streptozotocin-induced diabetes, a condition that leads to peripheral neuropathy, Epalrestat administration was found to positively affect sciatic nerve function. nih.gov Specifically, it addressed the slowing of sciatic nerve conduction latency observed in the diabetic model group. nih.gov
Beyond diabetic neuropathy, the effects of Epalrestat have been assessed in mouse models of Parkinson's disease (PD), a neurodegenerative disorder characterized by significant motor impairment. nih.gov In a reserpine-induced PD mouse model, Epalrestat treatment significantly improved akinesia/bradykinesia (slowness of movement), muscular rigidity, and tremors. nih.gov Locomotor activity, measured using the open field test, was notably improved in mice treated with Epalrestat compared to the untreated reserpine group. nih.gov Furthermore, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated PD mouse model, Epalrestat demonstrated the ability to reverse motor dysfunction, as evaluated by rotarod tests and CatWalk gait analysis. nih.gov The swim test, which is associated with striatal dopamine (B1211576) function, also showed that Epalrestat treatment significantly improved the latency to reach a platform in reserpine-treated mice. nih.gov These behavioral tests are standard methods for evaluating motor deficits and the emergence of neuropathic symptoms in animal models. dovepress.com
Table 1: Effects of Epalrestat on Neuropathic and Motor Function in Animal Models
| Model | Assessment Method | Key Findings with Epalrestat Treatment | Reference |
|---|---|---|---|
| Streptozotocin-induced Diabetic Rats | Sciatic Nerve Conduction Latency | Improved nerve conduction velocity compared to untreated diabetic rats. | nih.gov |
| Reserpine-induced Parkinson's Mouse Model | Open Field Test, Swim Test | Improved locomotor activity; reduced latency to reach platform. | nih.gov |
| Reserpine-induced Parkinson's Mouse Model | Behavioral Assessment | Significantly improved akinesia, bradykinesia, and muscular dysfunction. | nih.gov |
Brain Ischemic Volume and Blood-Brain Barrier (BBB) Function
Epalrestat has been investigated for its neuroprotective effects in the context of cerebral ischemia, with a particular focus on its impact on ischemic volume and the integrity of the blood-brain barrier (BBB). In a mouse model of cerebral ischemia established by permanent middle cerebral artery ligation, treatment with Epalrestat was found to reduce the ischemic volume and enhance BBB function, leading to improved neurobehavioral outcomes. The BBB is a critical structure whose disruption following an ischemic stroke contributes to increased injury severity.
The protective mechanism of Epalrestat on the BBB appears to be related to its function as an aldose reductase inhibitor. Excessive activation of aldose reductase in the brain is considered a risk factor that aggravates cerebral ischemia injury. Studies suggest that Epalrestat helps maintain BBB integrity by preserving the function of brain microvascular endothelial cells (BMVECs). In vitro experiments using mouse BMVECs exposed to oxygen-glucose deprivation, a model for ischemic conditions, showed that Epalrestat increased the expression of tight junction proteins. It also sustains the levels of these crucial proteins in endothelial cells, thereby safeguarding the BBB. This action is thought to be mediated by the modulation of the AR/AKT/mTOR signaling pathway, which suppresses apoptosis and excessive autophagy in the endothelial cells that form the barrier. By preserving the endothelial barrier, Epalrestat mitigates BBB damage caused by the apoptosis and autophagy of BMVECs and the decreased expression of tight junction proteins that typically occur during cerebral ischemia.
Table 2: Impact of Epalrestat on Ischemic Injury and BBB Function
| Model System | Parameter Measured | Observed Effect of Epalrestat | Reference |
|---|---|---|---|
| Mouse Model of Cerebral Ischemia (pMCAL) | Ischemic Brain Volume | Significant reduction in ischemic volume. | |
| Mouse Model of Cerebral Ischemia (pMCAL) | Blood-Brain Barrier (BBB) Function | Enhanced BBB integrity and function. | |
| Mouse Brain Microvascular Endothelial Cells (in vitro) | Tight Junction Protein Expression | Increased expression, preserving barrier integrity. |
Oxidative Stress Markers in Tissues (e.g., Lipid Peroxidation, Antioxidative Enzymes)
A key mechanism underlying the therapeutic potential of Epalrestat in preclinical models is its ability to modulate oxidative stress. nih.govnih.gov Oxidative stress, which results from an imbalance between free radicals and antioxidants, plays a critical role in the pathogenesis of diabetic neuropathy and neurodegenerative diseases. nih.gov
In studies using a reserpine-induced mouse model of Parkinson's disease, Epalrestat treatment significantly reduced lipid peroxidation and nitric oxide concentrations in various brain tissues. nih.gov Lipid peroxidation is a process where oxidants damage lipids, leading to cell damage, and its end products like malondialdehyde (MDA) are key markers of oxidative stress. Concurrently, Epalrestat increased the activity of crucial antioxidative enzymes, including glutathione, catalase, and superoxide dismutase. nih.gov Similarly, in a rat model of diabetic peripheral neuropathy, intervention with Epalrestat led to a gradual increase in the activities of superoxide dismutase, catalase, and glutathione peroxidase. This enhancement of the body's natural antioxidant defense systems helps to counteract the damage caused by reactive oxygen species.
Research in Parkinson's disease models further shows that Epalrestat alleviates oxidative stress and mitochondrial dysfunction. nih.gov The compound is believed to achieve this by activating the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. nih.gov However, it is noted that the effects of Epalrestat on oxidative stress may be tissue-specific, with some studies indicating it can induce oxidative stress in liver cells under certain conditions.
Table 3: Modulation of Oxidative Stress Markers by Epalrestat
| Animal Model | Oxidative Stress Marker | Effect of Epalrestat Treatment | Reference |
|---|---|---|---|
| Reserpine-induced Parkinson's Mouse Model | Lipid Peroxidation, Nitric Oxide | Significant reduction in brain tissues. | nih.gov |
| Reserpine-induced Parkinson's Mouse Model | Glutathione, Catalase, Superoxide Dismutase | Increased activity in brain tissues. | nih.gov |
| Streptozotocin-induced Diabetic Rat Model | Superoxide Dismutase, Catalase, Glutathione Peroxidase | Gradual increase in activity. |
Immunofluorescence for Dopaminergic Neuron Survival
Immunofluorescence techniques have been employed in preclinical studies to directly visualize and quantify the neuroprotective effects of Epalrestat on specific neuronal populations. In a mouse model of Parkinson's disease induced by MPTP, which selectively destroys dopaminergic neurons, immunofluorescence staining was used to assess the survival of these neurons in the substantia nigra region of the brain. nih.gov
The results from this investigation were significant, showing that Epalrestat intervention could ameliorate the MPTP-induced loss of dopaminergic neurons. nih.gov This finding was further supported by immunoblotting, which showed an increase in tyrosine hydroxylase (TH) protein expression, a key enzyme and marker for dopaminergic neurons. nih.gov The study concluded that the activation of the Nrf2 signaling pathway by Epalrestat contributed to the survival of these neurons. nih.gov By protecting dopaminergic neurons from damage, Epalrestat demonstrates potential as a therapeutic agent for neurodegenerative diseases like Parkinson's. nih.gov
Table 4: Neuroprotective Effects of Epalrestat on Dopaminergic Neurons
| Animal Model | Technique | Target | Key Finding | Reference |
|---|---|---|---|---|
| MPTP-induced Parkinson's Mouse Model | Immunofluorescence Staining | Dopaminergic (DAergic) Neurons in Substantia Nigra | Ameliorated the loss of DAergic neurons. | nih.gov |
Advanced Research Methodologies in Epalrestat Drug Discovery
Synthetic Chemistry for Epalrestat (B1671369) Analogs
Structure-Activity Relationship (SAR) Studies of Epalrestat Derivatives
Epalrestat is a significant compound in medicinal chemistry, primarily recognized as a potent aldose reductase inhibitor (ARI) that plays a crucial role in managing diabetic neuropathy wikipedia.orgtandfonline.comopenmedicinalchemistryjournal.comnih.gov. The overactivity of aldose reductase (AR), a key enzyme in the polyol pathway, is strongly implicated in the pathogenesis of various chronic diabetic complications wikipedia.orgopenmedicinalchemistryjournal.comnih.gov. Structure-Activity Relationship (SAR) studies are foundational in drug discovery and development, systematically investigating how modifications to a molecule's chemical structure influence its biological activity. For Epalrestat, SAR investigations are vital for understanding how structural alterations can lead to analogues with enhanced potency, improved selectivity, or optimized pharmacokinetic profiles, thereby guiding the design of next-generation therapeutic agents researchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.orgdoi.orgbocsci.com.
Key SAR Investigations
The exploration of Epalrestat's SAR has yielded valuable insights into optimizing its inhibitory potential and discovering new therapeutic applications.
Identification of Potent Analogues through Synthesis: A notable study focused on the synthesis and biological evaluation of novel epalrestat analogues to identify compounds with superior aldose reductase inhibitory (ALR) activity. This research involved the creation of 39 analogues, organized into four distinct series, by introducing three specific structural modifications to the Epalrestat scaffold researchgate.netnih.govresearchgate.net. Through in vitro ALR assays, several of these newly synthesized compounds demonstrated potent inhibitory effects comparable to the reference drug, Epalrestat researchgate.netnih.govresearchgate.net. Specifically, compounds designated as 6, 16, 19, 28, and 29 exhibited significant activity researchgate.netnih.gov. Compound 29 proved to be the most potent among them, displaying an IC50 value of 0.22 mM, which is notably lower than Epalrestat's IC50 of 0.4 mM researchgate.net. These findings underscore that targeted structural modifications can significantly enhance inhibitory potency against aldose reductase.
Exploration of Diverse Structural Modifications: Research has also extended to broader structural variations. For instance, the design and synthesis of N-benzylindole-based epalrestat analogs resulted in compounds exhibiting selective ALR2 inhibitory power. One such analogue, AK-4, demonstrated potent inhibition of rat lens ALR2 with an IC50 of 0.3 μM doi.org. Furthermore, SAR analyses have identified Epalrestat as a potential activator of the PMM2 enzyme, leading to its investigation for treating congenital disorders of glycosylation (CDG) biorxiv.orgbiorxiv.orgmpg.debiologists.com. This repurposing highlights the capacity of SAR studies to uncover novel therapeutic uses for existing drug scaffolds. The rhodanine (B49660) core, integral to Epalrestat's structure, is recognized as a critical component contributing to the biological activity of numerous derivatives, including their potential anticancer properties mdpi.com. Additionally, the specific geometric configuration of Epalrestat's double bonds, such as the (E,E)-isomer, has been identified as a valuable starting point for developing analogues with improved pharmacokinetic and pharmacodynamic characteristics bocsci.com.
Methodologies Employed in SAR Studies
The systematic investigation of SAR for Epalrestat and its derivatives relies on a sophisticated array of research methodologies:
Chemical Synthesis: The cornerstone of SAR studies is the rational design and synthesis of a diverse library of chemical analogues. Techniques such as the Baylis-Hillman reaction have been instrumental in generating structural variations of Epalrestat researchgate.netnih.gov. Synthesis pathways are meticulously crafted to introduce specific functional groups or alter existing moieties, enabling the systematic evaluation of their impact on biological activity researchgate.netresearchgate.netdoi.org.
In Vitro Biological Assays: Synthesized analogues undergo rigorous in vitro testing to quantify their biological effects. For Epalrestat derivatives, this primarily involves enzyme inhibition assays to determine their potency against aldose reductase. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of the inhibitor required to reduce the target enzyme's activity by 50% researchgate.netresearchgate.netdoi.org. These assays are crucial for ranking compounds based on their efficacy.
Computational Approaches: Modern drug discovery extensively utilizes computational tools to complement experimental findings. Molecular modeling and docking studies are frequently employed to predict how synthesized compounds interact with the active site of the target enzyme researchgate.netnih.govresearchgate.net. These analyses help elucidate binding modes, identify critical interactions (e.g., hydrogen bonds, hydrophobic interactions), and rationalize observed SAR trends, thereby guiding the design of more potent and selective molecules. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis also contributes to assessing the drug-like properties of promising candidates doi.orgresearchgate.net.
Structural Analysis: Advanced analytical techniques provide definitive structural information. X-ray crystallography has been utilized to ascertain the precise stereochemistry of synthesized compounds, which is vital for understanding their interaction with biological targets researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for confirming the chemical structure and purity of synthesized analogues tandfonline.comresearchgate.netbocsci.com.
Data Table of SAR Findings
Future Directions and Unanswered Research Questions for Epalrestat
Comprehensive Elucidation of Off-Target Interactions and Polypharmacology
While epalrestat (B1671369) is primarily recognized for its potent inhibition of aldose reductase, a comprehensive understanding of its interactions with other biological targets remains an area for future exploration. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a critical aspect of modern drug discovery and development. Investigating the off-target effects of epalrestat could unveil novel mechanisms of action and potentially explain some of its observed clinical benefits beyond aldose reductase inhibition.
Research into plant-based polyphenols, which share some structural similarities with epalrestat, has revealed their complex polypharmacology, indicating that they are biologically active at multiple protein and non-protein targets. nih.gov This suggests that epalrestat, too, may possess a broader range of biological activities than currently appreciated. Future studies should employ advanced proteomics and chemoproteomics techniques to identify direct binding partners of epalrestat within the cellular proteome. Computational modeling and molecular docking studies can further predict potential off-target interactions, which can then be validated through in vitro and in vivo experiments. A thorough characterization of its polypharmacological profile is essential for a complete understanding of its therapeutic and potential adverse effects.
Secondary effects of epalrestat, such as the reduction of oxidative stress and the decreased formation of advanced glycation end-products (AGEs), have been suggested. researchgate.net By mitigating oxidative stress, epalrestat may indirectly enhance endothelial function and microcirculation. researchgate.net
Exploration of Epalrestat's Role in Modulating Novel Disease Pathways
The established role of aldose reductase in the polyol pathway provides a strong rationale for epalrestat's use in diabetic complications. However, emerging evidence suggests that epalrestat may have therapeutic utility in a broader range of diseases.
Nonalcoholic Steatohepatitis (NASH): Recent preclinical studies have identified epalrestat as a promising candidate for the treatment of NASH. Research has shown that epalrestat can inhibit the NLRP3 inflammasome, a key driver of inflammation in NASH, through its inhibition of aldose reductase activity. nih.gov In a mouse model of NASH, epalrestat demonstrated significant therapeutic potential, suggesting a new indication for this established drug. nih.gov
Congenital Disorders of Glycosylation (PMM2-CDG): In a remarkable example of drug repurposing, epalrestat has been identified as a first-in-class activator of the enzyme phosphomannomutase 2 (PMM2). biologists.com PMM2 deficiency is the cause of PMM2-CDG, the most common congenital disorder of glycosylation. biologists.com Epalrestat was found to increase PMM2 enzymatic activity in patient-derived fibroblasts, with gains ranging from 30% to 400% depending on the specific genetic mutation. biologists.com This effect may be linked to the shunting of glucose from the polyol pathway to glucose-1,6-bisphosphate, an endogenous stabilizer and coactivator of PMM2. biologists.com
Cerebral Ischemia: Preclinical research indicates that epalrestat may protect the blood-brain barrier (BBB) during cerebral ischemia. researchgate.net The proposed mechanism involves the upregulation of the AKT/mTOR signaling pathway, which in turn inhibits apoptosis and autophagy in brain microvascular endothelial cells, thereby preserving BBB integrity. researchgate.net
These findings underscore the importance of continued investigation into the therapeutic applications of epalrestat beyond diabetic neuropathy.
Development of Highly Selective Aldose Reductase Inhibitors Based on the Epalrestat Scaffold
While epalrestat is an effective aldose reductase inhibitor, the development of new inhibitors with improved selectivity and potency remains a key research objective. The challenge lies in designing compounds that specifically target aldose reductase (ALR2) without significantly inhibiting the closely related enzyme aldehyde reductase (ALR1), as off-target inhibition of ALR1 can lead to unwanted side effects. acs.org
The chemical scaffold of epalrestat, which contains a rhodanine (B49660) group, provides a valuable starting point for the design of novel and more selective inhibitors. mdpi.com Researchers are utilizing the pharmacophoric features of epalrestat to screen natural product databases and chemical libraries for new ALR2 inhibitors with improved therapeutic profiles. nih.govmedchemexpress.com Virtual screening protocols and molecular dynamics simulations are being employed to identify compounds that exhibit strong and stable interactions with the active site of ALR2. nih.govmedchemexpress.com These computational approaches, combined with experimental validation, have led to the identification of novel inhibitors with IC50 values comparable to epalrestat but with significantly greater selectivity for ALR2 over ALR1. drugbank.comnih.gov
| Compound Class | Basis of Design | Key Findings |
| Natural Product Derivatives | Virtual screening based on epalrestat's pharmacophore | Identification of five hits with good therapeutic profiles; two hits showed high selectivity for ALR2. nih.gov |
| Novel Scaffolds | Virtual screening of in-house compound libraries | Discovery of novel inhibitors with IC50s comparable to epalrestat and greater than an order of magnitude better selectivity. drugbank.comnih.gov |
| Spirobenzopyran Derivatives | Synthesis and functional evaluation of novel compounds | Development of inhibitors with IC50 values in the micromolar to low micromolar range. nih.gov |
Innovative Drug Delivery Systems for Targeted Epalrestat Action
Optimizing the delivery of epalrestat to its target tissues is another crucial area of future research. Current oral formulations may not achieve optimal concentrations in specific tissues affected by diabetic complications. Innovative drug delivery systems can enhance the bioavailability, target specificity, and therapeutic efficacy of epalrestat while potentially reducing systemic side effects.
Nanoparticle-based Systems: Solid lipid nanoparticles (SLNs) and chitosan nanoparticles are being explored to improve the oral delivery of epalrestat. nih.govresearchgate.net In a preclinical study, epalrestat-loaded SLNs demonstrated enhanced efficacy in a rat model of diabetic neuropathic pain compared to the bare drug. nih.gov Chitosan nanoparticles loaded with an epalrestat-cyclodextrin complex have also been shown to improve the drug's release kinetics. researchgate.net
Hydrogel-based Systems: Injectable, long-acting hydrogel formulations are being developed to provide sustained release of medications over several months. nih.gov While not yet specifically applied to epalrestat, this technology holds promise for reducing the dosing frequency and improving patient compliance for chronic conditions like diabetic neuropathy. nih.gov
Targeted Delivery: Advanced drug delivery systems can be designed to deliver epalrestat specifically to tissues of interest, such as peripheral nerves or the retina. nih.gov This can be achieved by attaching targeting ligands, such as antibodies or peptides, to the surface of drug carriers. nih.gov
Integration of Multi-Omics Data to Predict Epalrestat Response in Preclinical Models
The response to epalrestat can vary among individuals, and predicting which patients are most likely to benefit from treatment is a significant clinical challenge. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—from preclinical models offers a powerful approach to identify biomarkers that can predict treatment response.
While specific multi-omics studies on epalrestat in preclinical models are still emerging, the broader field of pharmacogenomics and systems biology has demonstrated the potential of this approach. For instance, multi-omics analysis of preclinical models of diabetic cardiomyopathy has provided a comprehensive molecular view of the disease, revealing key metabolic shifts. mdpi.comnih.gov Such approaches could be applied to preclinical models of diabetic neuropathy treated with epalrestat to identify molecular signatures associated with a positive therapeutic response.
Metabolomic profiling of the polyol pathway in response to epalrestat treatment in preclinical models could reveal key metabolic nodes that determine efficacy. mdpi.com Proteomic analysis could identify changes in protein expression and signaling pathways that are modulated by epalrestat, providing further insights into its mechanism of action and potential biomarkers of response. The use of machine learning algorithms to integrate these complex datasets will be crucial for developing predictive models of epalrestat efficacy.
Comparative Preclinical Studies with Other Aldose Reductase Inhibitors and Combination Therapies
Epalrestat is currently the only commercially available aldose reductase inhibitor in several countries. mdpi.com However, a number of other aldose reductase inhibitors, such as ranirestat and fidarestat, have been developed and are in various stages of clinical investigation. mdpi.com Head-to-head comparative preclinical studies of epalrestat with these and other emerging aldose reductase inhibitors are needed to better understand their relative efficacy, selectivity, and potential for off-target effects. Such studies would provide a strong basis for selecting the most promising candidates for further clinical development.
Furthermore, combination therapies that target multiple pathways involved in the pathogenesis of diabetic complications are a promising therapeutic strategy. Preclinical studies have begun to explore the synergistic effects of combining epalrestat with other therapeutic agents.
Combination with Alpha-Lipoic Acid (ALA): A meta-analysis of clinical trials suggests that the combination of epalrestat and ALA, an antioxidant, is superior to monotherapy with either agent for improving clinical efficacy and nerve conduction velocities in patients with diabetic peripheral neuropathy.
Combination with Methylcobalamin: Clinical studies have indicated that combining epalrestat with methylcobalamin (a form of vitamin B12) may provide a faster and better resolution of symptoms in patients with diabetic neuropathy compared to epalrestat alone.
Combination with Alprostadil: In a preclinical model of diabetic nephropathy, the combination of epalrestat and alprostadil, a vasodilator, was shown to be more effective in reducing renal fibrosis and alleviating inflammation and oxidative stress than alprostadil alone.
Future preclinical studies should continue to investigate novel combination therapies involving epalrestat, providing the rationale for subsequent clinical trials.
Q & A
Basic Research Questions
Q. How should researchers design in vitro experiments to evaluate the enzymatic inhibition efficacy of Epalrestate?
- Methodological Answer :
- Experimental Design : Use dose-response assays with negative controls (e.g., solvent-only groups) and positive controls (e.g., established inhibitors). Replicate experiments ≥3 times to ensure statistical power.
- Concentration Range : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values. Include solvent compatibility checks (e.g., DMSO tolerance ≤0.1% v/v).
- Data Normalization : Express inhibition as a percentage of control activity, using validated software (e.g., GraphPad Prism) for curve fitting .
- Key Consideration : Ensure enzyme activity assays are performed under steady-state conditions to avoid confounding kinetic artifacts .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Primary Methods :
| Technique | Parameters | Validation Criteria |
|---|---|---|
| HPLC-PDA | Purity ≥95% | Retention time consistency, peak symmetry |
| NMR (¹H/¹³C) | Structural confirmation | Match spectral data to reference libraries |
| LC-MS | Molecular weight verification | Mass accuracy ≤5 ppm |
- Protocol : Perform triplicate runs for each batch. Cross-validate results with elemental analysis for new synthetic batches .
- Advanced Tip : Use hyphenated techniques (e.g., LC-NMR) for resolving co-eluting impurities in complex mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations of this compound in animal models to assess bioavailability and metabolic stability. Compare with in vitro IC50 values to identify discrepancies.
- Mechanistic Studies : Use gene knockout models or isoform-specific inhibitors to confirm target engagement in vivo. For example, evaluate this compound’s effect on aldose reductase activity in diabetic neuropathy models .
- Statistical Approach : Apply mixed-effects models to account for inter-individual variability in in vivo datasets .
- Case Study : A 2023 study resolved conflicting data by identifying this compound’s off-target inhibition of carbonic anhydrase in renal tissues, explaining reduced in vivo efficacy .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modular Synthesis : Design derivatives by modifying the thiazolidinedione core while retaining the α,β-unsaturated ketone pharmacophore. Use computational tools (e.g., molecular docking) to prioritize substituents .
- High-Throughput Screening : Employ parallel synthesis techniques (e.g., microwave-assisted reactions) to generate 50–100 analogs. Validate purity via UPLC-MS before biological testing .
- Data Interpretation : Cluster analogs by physicochemical properties (e.g., logP, polar surface area) and correlate with activity trends using partial least squares regression .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer :
- Root-Cause Analysis :
Purity : Re-analyze batches via HPLC with charged aerosol detection (CAD) to detect non-UV-active impurities.
Crystallinity : Perform X-ray diffraction (XRD) to identify polymorphic forms affecting solubility.
Storage Conditions : Test stability under accelerated conditions (40°C/75% RH for 6 months) to rule out degradation .
- Mitigation : Implement quality-by-design (QbD) principles during synthesis, with strict control over reaction temperature and solvent purity .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?
- Methodological Answer :
- Standardization : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (repeated-dose toxicity). Use sex-balanced animal cohorts and predefined endpoints (e.g., histopathology scores) .
- Data Transparency : Publish raw data (e.g., organ weights, serum biochemistry) in supplementary files with metadata (e.g., animal strain, diet) .
- Collaborative Validation : Share compound samples with independent labs for cross-validation of key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
